molecular formula C11H12Cl2N2O3 B7827283 (2Z)-2,3-dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid

(2Z)-2,3-dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid

Cat. No.: B7827283
M. Wt: 291.13 g/mol
InChI Key: NGPBMSKASGMXOX-FPLPWBNLSA-N
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Description

(2Z)-2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid is a synthetic organic compound featuring a prop-2-enoic acid backbone substituted with two chlorine atoms at positions 2 and 3, a carbamoyl group linked to a 1-cyanocyclohexyl moiety at position 3, and a (2Z)-configured double bond (Figure 1).

Key structural features:

  • Chlorine substituents: Electron-withdrawing groups that enhance electrophilicity and influence reactivity.
  • (2Z) configuration: Dictates spatial arrangement, impacting intermolecular interactions and solubility.

Properties

IUPAC Name

(Z)-2,3-dichloro-4-[(1-cyanocyclohexyl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c12-7(8(13)10(17)18)9(16)15-11(6-14)4-2-1-3-5-11/h1-5H2,(H,15,16)(H,17,18)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPBMSKASGMXOX-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C(=C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#N)NC(=O)/C(=C(\C(=O)O)/Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2,3-dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid, commonly referred to as a derivative of the dichloroacrylic acid family, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H12Cl2N2O3
Molecular Weight291.128 g/mol
CAS Number1148027-04-6

These properties suggest a complex structure that may interact with various biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that compounds in this class may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Interaction with Receptors : The compound may bind to specific receptors, influencing signal transduction pathways crucial for various physiological processes.

Therapeutic Applications

Research suggests potential applications in various therapeutic areas:

  • Anticancer Activity : Some studies have indicated that dichloroacrylic acids can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the effects of similar compounds on cancer cell lines revealed significant cytotoxicity, suggesting that this compound may have similar effects. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
  • Inflammation Models : In animal models of inflammation, compounds structurally related to this compound displayed reduced markers of inflammation and improved clinical scores, indicating potential for therapeutic use in inflammatory diseases.

Quantitative Structure-Activity Relationship (QSAR)

Recent advancements in QSAR modeling have provided insights into predicting the biological activity of compounds related to this compound. By analyzing molecular interaction fields and physicochemical properties such as logP and logD, researchers can better understand how structural modifications influence biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Substituents

(a) (2Z)-3-[(4-Acetylphenyl)carbamoyl]prop-2-enoic Acid (Combi-Blocks Inc., CAS 24870-12-0)

Structural differences :

  • Replaces the 1-cyanocyclohexyl group with a 4-acetylphenyl moiety.
  • Lacks chlorine substituents on the prop-2-enoic acid backbone.

Functional implications :

  • Absence of chlorine reduces electrophilicity, likely decreasing reactivity in nucleophilic addition or substitution reactions.
  • Molecular weight: 233.2 g/mol (vs. ~300–320 g/mol estimated for the target compound) .
(b) (2Z)-2,3-Dichloroprop-2-enoyl Chloride (Enamine Ltd, CAS 892549-17-6)

Structural differences :

  • Replaces the carbamoyl-cyclohexyl group with a reactive acyl chloride.
  • Retains the (2Z)-dichloroprop-2-enoic acid backbone.

Functional implications :

  • Acyl chloride enhances reactivity (e.g., in esterification or amidation), whereas the carbamoyl group in the target compound may participate in hydrogen bonding .
  • Higher volatility and lower stability compared to the carboxylic acid derivative.

Compounds with Similar Backbone Configurations

(a) Maleic Acid [(2Z)-But-2-enedioic Acid]

Structural differences :

  • Simpler backbone with two carboxylic acid groups (vs. one carboxylic acid and one carbamoyl group in the target compound).
  • Lacks chlorine and cyclohexyl substituents.

Functional implications :

  • Maleic acid’s dual carboxyl groups enable strong hydrogen-bonding networks, contrasting with the target compound’s mixed functionality (carboxylic acid + carbamoyl).

Substituent-Driven Property Variations

Table 1: Comparative Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Availability
Target Compound C₁₃H₁₃Cl₂N₂O₃* ~315 Cl, CN, carbamoyl, (2Z) Discontinued
(2Z)-3-[(4-Acetylphenyl)carbamoyl]prop-2-enoic acid C₁₂H₁₁NO₄ 233.2 Acetylphenyl, (2Z) Available
Maleic Acid C₄H₄O₄ 116.07 Dual carboxylic acid, (2Z) Widely available
(2Z)-2,3-Dichloroprop-2-enoyl Chloride C₃HCl₂O 147.85 Acyl chloride, Cl, (2Z) Available

*Estimated based on analogous structures.

Research Findings and Functional Insights

Hydrogen-Bonding and Crystal Packing

The carbamoyl group in the target compound likely participates in hydrogen bonding via its NH group, analogous to patterns observed in carbamoyl-containing crystals . However, steric hindrance from the 1-cyanocyclohexyl group may limit extended network formation compared to maleic acid’s planar, hydrogen-bonded layers.

Reactivity and Stability

  • Electrophilicity: The dichloro-substituted double bond in the target compound is highly electrophilic, similar to dichloropropenoyl chloride. This contrasts with the acetylphenyl analogue, which lacks chlorine and is less reactive.
  • Stability: The discontinued status of the target compound may reflect instability under ambient conditions, possibly due to hydrolysis of the carbamoyl or cyano groups.

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